Orthosphenic acid

Descripción general

Descripción

Métodos De Preparación

Orthosphenic acid can be synthesized through various methods. One common synthetic route involves the isolation of the compound from the roots of Tripterygium wilfordii. The process includes extraction, purification, and crystallization steps to obtain high-purity this compound . Industrial production methods typically involve large-scale extraction and purification processes to ensure the compound’s availability for research and commercial applications .

Análisis De Reacciones Químicas

Orthosphenic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Orthosphenic acid is characterized by its complex molecular structure, which contributes to its diverse biological activities. Its crystal structure has been analyzed, revealing insights into its stability and interactions with other compounds . Understanding these properties is crucial for harnessing its potential in various applications.

Chemistry

This compound serves as a model compound for studying the behavior of similar organic compounds in various chemical reactions. Its structural characteristics allow researchers to explore reaction mechanisms and the effects of different environmental conditions on chemical stability and reactivity.

Biology

In biological research, this compound has shown significant antioxidant and anti-inflammatory properties. These attributes make it a subject of interest for studies aimed at understanding oxidative stress and inflammation-related diseases. The compound's ability to scavenge free radicals contributes to its potential therapeutic benefits .

Medicine

This compound has been investigated for its potential role in cancer research. Preliminary studies suggest that it may inhibit pathways involved in tumor growth, making it a candidate for further exploration as an anticancer agent. Its efficacy in modulating immune responses also presents opportunities for developing treatments for autoimmune diseases .

Data Table: Summary of Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Chemistry | Model compound for reaction studies | |

| Biology | Antioxidant and anti-inflammatory effects | |

| Medicine | Potential anticancer properties; immune modulation |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a significant ability to neutralize free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Cancer Inhibition

In vitro studies assessed the effects of this compound on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of orthosphenic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes . This compound’s anti-inflammatory and anticancer effects are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Orthosphenic acid is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

Friedelin: A triterpenoid with a similar structure but different biological activities.

Salaspermic acid: Another triterpenoid with distinct chemical properties and applications.

3-oxo-28-friedelanoic acid: A related compound with similar chemical reactions but different biological effects.

This compound stands out due to its potent anti-inflammatory and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Orthosphenic acid, a natural triterpenoid derived from the plant Orthosphenia mexicana, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antioxidant, and anticancer effects, supported by recent research findings and case studies.

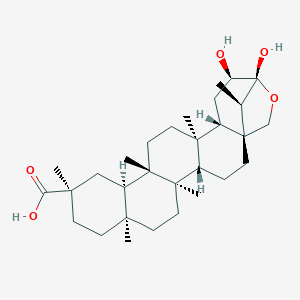

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure which contributes to its biological activity. The crystal structure has been elucidated through X-ray diffraction studies, revealing a complex arrangement that facilitates its interaction with biological targets .

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are key players in the inflammatory response.

Table 1: Anti-inflammatory Activity of this compound

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Reduced TNF-α and IL-6 levels in macrophages | |

| Animal model | Decreased paw edema in carrageenan-induced inflammation |

2. Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through various assays measuring its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

Table 2: Antioxidant Activity Assays

3. Anticancer Effects

This compound has shown promising anticancer activity against various cancer cell lines. Studies have reported its ability to induce apoptosis and inhibit proliferation in cancer cells, particularly in breast and lung cancer models.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 15 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| A549 | 20 | Cell cycle arrest at G1 phase |

| HeLa | 10 | Inhibition of DNA synthesis |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammation and cancer progression, such as COX-2 and matrix metalloproteinases (MMPs).

- Modulation of Signaling Pathways : It affects several signaling pathways, including NF-kB and MAPK pathways, which are crucial for cellular responses to stress and inflammation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death while sparing normal cells.

Propiedades

IUPAC Name |

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18-,19+,20+,21-,22-,24-,25-,26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAXVSRGFJVPEU-XCIUXINDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-20-4 | |

| Record name | Orthosphenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86632-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosphenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.